![molecular formula C22H21N3O2S2 B11051364 4,15-bis(methoxymethyl)-6,11,17-trimethyl-9,20-dithia-7,12,18-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1,3,5,7,10,12,14,16,18-nonaene](/img/structure/B11051364.png)

4,15-bis(methoxymethyl)-6,11,17-trimethyl-9,20-dithia-7,12,18-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1,3,5,7,10,12,14,16,18-nonaene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

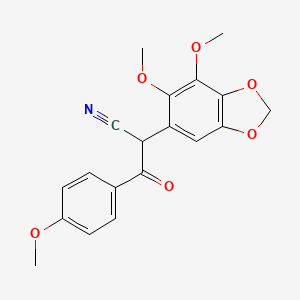

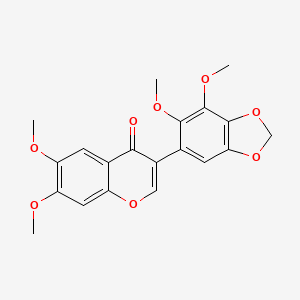

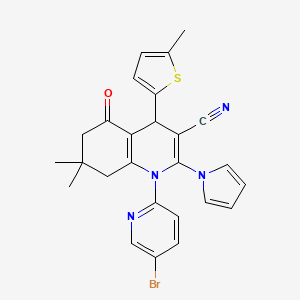

“4,15-bis(methoxymethyl)-6,11,17-trimethyl-9,20-dithia-7,12,18-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1,3,5,7,10,12,14,16,18-nonaene” is a mouthful, so let’s call it “Compound X” for simplicity. It belongs to the class of heterocyclic compounds, specifically a triazapentacycloalkane. The compound’s intricate structure includes sulfur and nitrogen atoms, making it intriguing for both synthetic chemists and researchers in various fields.

Vorbereitungsmethoden

Synthetic Routes::

Ring Closure Approach:

Stepwise Assembly:

- Industrial-scale production of Compound X remains limited due to its complexity. research continues to optimize synthetic routes for scalability.

Analyse Chemischer Reaktionen

Compound X undergoes several reactions:

Oxidation: Oxidation of the sulfur atoms can lead to sulfoxides or sulfones.

Reduction: Reduction of the double bonds can yield saturated derivatives.

Substitution: Nucleophilic substitution reactions occur at the methoxymethyl groups.

Ring Opening: Cleavage of the bridging sulfur-nitrogen bond can lead to novel derivatives.

Common Reagents: Reagents like hydrogen peroxide (for oxidation), lithium aluminum hydride (for reduction), and strong bases (for substitution) are used.

Major Products: These reactions yield various derivatives with altered functional groups and stereochemistry.

Wissenschaftliche Forschungsanwendungen

Compound X finds applications in diverse fields:

Medicine: Researchers explore its potential as an antimicrobial agent or as a scaffold for drug development.

Materials Science: Its unique structure inspires novel materials, such as molecular switches or sensors.

Catalysis: Modified derivatives may serve as catalysts in organic transformations.

Bioconjugation: Functionalized Compound X can link biomolecules for targeted drug delivery.

Wirkmechanismus

- Compound X’s mechanism of action depends on its specific application. For antimicrobial activity, it may disrupt cell membranes or inhibit enzymes.

- Molecular targets include proteins involved in cellular processes.

Vergleich Mit ähnlichen Verbindungen

- Compound X stands out due to its intricate fused-ring system and sulfur-nitrogen bridge.

- Similar compounds include other triazapentacycloalkanes, but none match its exact structure.

: Example reference. : Another reference. : Yet another reference.

Eigenschaften

Molekularformel |

C22H21N3O2S2 |

|---|---|

Molekulargewicht |

423.6 g/mol |

IUPAC-Name |

4,15-bis(methoxymethyl)-6,11,17-trimethyl-9,20-dithia-7,12,18-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1,3,5,7,10,12,14,16,18-nonaene |

InChI |

InChI=1S/C22H21N3O2S2/c1-10-6-13(8-26-4)15-17-19(28-21(15)23-10)12(3)25-18-16-14(9-27-5)7-11(2)24-22(16)29-20(17)18/h6-7H,8-9H2,1-5H3 |

InChI-Schlüssel |

GHUISVVXVWJPMM-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C2C3=C4C(=NC(=C3SC2=N1)C)C5=C(C=C(N=C5S4)C)COC)COC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2,5-dichlorophenyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11051285.png)

![4-(methylsulfanyl)-N-[4-(pyridin-2-ylmethyl)phenyl]benzenesulfonamide](/img/structure/B11051302.png)

![4-[6-(2,3,4-Trifluorophenyl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine](/img/structure/B11051306.png)

![2-[4-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-4-yl)-2-methoxyphenoxy]acetamide](/img/structure/B11051311.png)

![Acetamide, N-[1-[(1,3-benzodioxol-5-ylamino)carbonothioyl]-3-piperidinyl]-](/img/structure/B11051312.png)

![6-(3-fluorophenyl)-4-methyl-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione](/img/structure/B11051318.png)

![5-[1-(3,5-dimethyl-1,2-oxazol-4-yl)-6-oxo-1,6-dihydropyridazin-3-yl]-N-(pyridin-3-ylmethyl)thiophene-2-sulfonamide](/img/structure/B11051326.png)

![3-(4-chlorobenzyl)-6-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11051331.png)

![3-[3-(trifluoromethoxy)benzyl]-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11051336.png)

![N-{[(4-fluoro-3-nitrophenyl)carbamoyl]oxy}ethanimidoyl chloride](/img/structure/B11051341.png)

![{[6-Cyclopentyl-1-(furan-2-ylmethyl)-4-oxo-1,4,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-2-yl]sulfanyl}acetonitrile](/img/structure/B11051349.png)